molecular formula C27H32IOP B14583111 (2-Oxononyl)(triphenyl)phosphanium iodide CAS No. 61553-36-4

(2-Oxononyl)(triphenyl)phosphanium iodide

Cat. No.: B14583111
CAS No.: 61553-36-4
M. Wt: 530.4 g/mol
InChI Key: KTSLDLPVNSLMFP-UHFFFAOYSA-M
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Description

(2-Oxononyl)(triphenyl)phosphanium iodide is a phosphonium salt that plays a significant role in organic chemistry, particularly in the Wittig reaction. This compound is characterized by its unique structure, which includes a phosphonium ion bonded to a triphenyl group and a 2-oxononyl group, with iodide as the counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Oxononyl)(triphenyl)phosphanium iodide typically involves the reaction of triphenylphosphine with an appropriate alkyl halide, followed by the addition of an oxo group. The general reaction can be represented as follows:

    Formation of the Phosphonium Salt: Triphenylphosphine reacts with an alkyl halide (e.g., 2-iodononane) in an S_N2 reaction to form the phosphonium salt.

    Oxidation: The resulting phosphonium salt is then oxidized to introduce the oxo group, forming this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Common solvents used include dichloromethane and toluene, and reactions are typically carried out under inert atmospheres to prevent oxidation.

Chemical Reactions Analysis

Types of Reactions

(2-Oxononyl)(triphenyl)phosphanium iodide undergoes several types of chemical reactions, including:

    Wittig Reaction: This is the most notable reaction, where the compound reacts with aldehydes or ketones to form alkenes.

    Substitution Reactions: The iodide ion can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form phosphine oxides or reduction to regenerate the phosphine.

Common Reagents and Conditions

    Wittig Reaction: Common reagents include aldehydes or ketones, and the reaction is typically carried out in an aprotic solvent like THF or dichloromethane.

    Substitution Reactions: Nucleophiles such as halides, cyanides, or thiolates can be used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Major Products

    Wittig Reaction: The major product is an alkene.

    Substitution Reactions: The products vary depending on the nucleophile used.

    Oxidation: The major product is a phosphine oxide.

Scientific Research Applications

(2-Oxononyl)(triphenyl)phosphanium iodide has diverse applications in scientific research:

    Chemistry: It is widely used in the synthesis of alkenes via the Wittig reaction.

    Biology: The compound is used in the study of biological pathways involving phosphonium salts.

    Medicine: Research is ongoing into its potential use in drug synthesis and as a precursor for biologically active compounds.

    Industry: It is used in the production of fine chemicals and as a catalyst in various organic reactions.

Mechanism of Action

The primary mechanism of action for (2-Oxononyl)(triphenyl)phosphanium iodide is through the Wittig reaction. The phosphonium ylide formed from the compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of aldehydes or ketones. This results in the formation of a betaine intermediate, which then undergoes a [2+2] cycloaddition to form a four-membered oxaphosphetane ring. The ring subsequently decomposes to yield the desired alkene and a phosphine oxide byproduct.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A precursor to many phosphonium salts, including (2-Oxononyl)(triphenyl)phosphanium iodide.

    Isopropyltriphenylphosphonium iodide: Similar in structure but with an isopropyl group instead of the 2-oxononyl group.

    Benzyltriphenylphosphonium chloride: Another phosphonium salt with a benzyl group.

Uniqueness

This compound is unique due to its specific structure, which imparts distinct reactivity in the Wittig reaction. The presence of the 2-oxononyl group influences the compound’s steric and electronic properties, making it suitable for specific synthetic applications that other phosphonium salts may not be able to achieve.

Properties

CAS No.

61553-36-4

Molecular Formula

C27H32IOP

Molecular Weight

530.4 g/mol

IUPAC Name

2-oxononyl(triphenyl)phosphanium;iodide

InChI

InChI=1S/C27H32OP.HI/c1-2-3-4-5-9-16-24(28)23-29(25-17-10-6-11-18-25,26-19-12-7-13-20-26)27-21-14-8-15-22-27;/h6-8,10-15,17-22H,2-5,9,16,23H2,1H3;1H/q+1;/p-1

InChI Key

KTSLDLPVNSLMFP-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-]

Origin of Product

United States

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